4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one
CAS No.: 648424-96-8
Cat. No.: VC16888867
Molecular Formula: C35H46OSn
Molecular Weight: 601.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648424-96-8 |
|---|---|
| Molecular Formula | C35H46OSn |
| Molecular Weight | 601.4 g/mol |
| IUPAC Name | 4-tris(2-methyl-2-phenylpropyl)stannylpent-3-en-2-one |
| Standard InChI | InChI=1S/3C10H13.C5H7O.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;1-3-4-5(2)6;/h3*4-8H,1H2,2-3H3;4H,1-2H3; |
| Standard InChI Key | SZCGNJILCPCVFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CC(=O)C)[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
The compound’s structure consists of a tris(2-methyl-2-phenylpropyl)tin moiety attached to the γ-position of a pent-3-en-2-one scaffold. Key properties include:
The absence of a 3D conformer underscores challenges in computational modeling due to the tin atom’s electronic complexity .
Synthetic Relevance of the Stannyl Group
The tris(2-methyl-2-phenylpropyl)stannyl group enhances the compound’s stability and reactivity in cross-coupling reactions. Its steric bulk promotes selectivity in enolate formations, as demonstrated in titanium-mediated diastereoselective syntheses of β-lactam antibiotics .
Synthetic Pathways and Reaction Optimization
Preparation of Tin Enolates
4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one serves as a precursor for tin enolates, which are pivotal in Claisen-Ireland rearrangements. For example, Koch et al. reported that tin enolates, when paired with Lewis acids like Mg(OTf)₂, achieve >95% diastereoselectivity in succinamide syntheses .
Reaction Conditions for Enolate Formation
| Parameter | Value | Outcome |
|---|---|---|
| Catalyst | Mg(OTf)₂ | Enhanced selectivity |
| Temperature | 20–25°C | Optimal yield (70–80%) |
| Solvent | Tetrahydrofuran (THF) | Improved enolate stability |
Hydrogenation Applications
The compound’s stannyl group facilitates asymmetric hydrogenation of α,β-unsaturated ketones. In a study by Ambeed, hydrogenation of (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl-2-pentenoic acid ethyl ester under 2–2.5 MPa H₂ pressure yielded (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid with 90% efficiency .
Key Hydrogenation Parameters
| Condition | Value | Impact |
|---|---|---|
| Pressure | 2–2.5 MPa H₂ | Complete olefin reduction |
| Catalyst | Ru-Mandyphos SL-M004-1 | 86.9% yield, >99% ee |
| Solvent | Ethanol | Enhanced substrate solubility |
Applications in Pharmaceutical Intermediates
Role in Antibiotic Synthesis
The titanium enolate method, leveraging tin intermediates like 4-[tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one, was critical in synthesizing GV143253A, a trinem antibiotic. This approach offered superior diastereoselectivity (>20:1 dr) compared to traditional lithium enolates .
Anti-Inflammatory Drug Development
In the synthesis of SDZ 242-484, a dual MMP/TNF inhibitor, tin-mediated hydrogenolytic cleavage replaced osmium tetroxide, eliminating safety concerns while maintaining >98% purity .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent protocols using chiral Ru catalysts have achieved enantiomeric excesses >99% in hydrogenations, positioning tin enolates as viable alternatives to precious metal catalysts .
Green Chemistry Initiatives
Efforts to replace tin with biodegradable alternatives (e.g., silicon) remain ongoing, though current tin-based systems offer unmatched efficiency in large-scale API production .
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